Tert-butyl 1,5-dihydroxypentan-2-ylcarbamate

Description

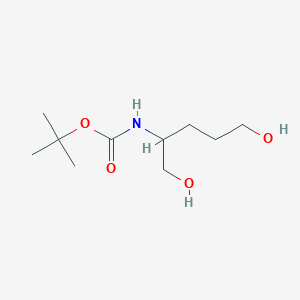

Tert-butyl 1,5-dihydroxypentan-2-ylcarbamate is a carbamate derivative featuring a pentan-2-yl backbone with hydroxyl groups at positions 1 and 5 and a tert-butyl carbamate group at position 2. Its structure combines hydrophilic diol functionalities with a hydrophobic tert-butyl protecting group, making it a versatile intermediate in organic synthesis, particularly for amine protection in peptide and polymer chemistry .

Properties

IUPAC Name |

tert-butyl N-(1,5-dihydroxypentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNNKNSFDFANKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as triethylamine . The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino alcohol.

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds like (S)-(-)-2-(Boc-amino)-1,5-pentanediol involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-(Boc-amino)-1,5-pentanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The Boc group can be removed under acidic conditions, and the free amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of free amines and subsequent derivatives.

Scientific Research Applications

The applications of tert-butyl 1,5-dihydroxypentan-2-ylcarbamate, particularly its stereoisomers, are primarily in chemical synthesis as a chiral intermediate.

Chemical and Physical Properties

this compound, has a molecular weight of 219.27800, a density of 1.089 g/cm3, a boiling point of 399ºC at 760 mmHg, and a flash point of 195.1ºC . The melting point is 59-62ºC .

Synthesis and Use as a Chiral Building Block

this compound is a derivative of L-glutamic acid and can be used in the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives . Specifically, (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate can be synthesized from L-glutamic acid with a 76% yield as the major product . (S)-3-aminopyran, a key intermediate in the synthesis of a Jak1 inhibitor, can be created from L-glutamic acid via global protection, reduction to N-Boc-amino diol, intramolecular Mitsunobu cyclization, and deprotection .

(S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

Preparation of this compound involves obtaining it as colorless crystals in 78% yield from an ester, with specific NMR and LRMS data provided .

Related Compounds

The search results list several related compounds with varying similarity:

Mechanism of Action

The mechanism of action of (S)-(-)-2-(Boc-amino)-1,5-pentanediol involves the selective protection and deprotection of the amino group. The Boc group stabilizes the compound, preventing unwanted reactions, and can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity vs. Hydrophobicity: The diol groups in this compound enhance polar solubility (e.g., ethanol, DMF), whereas dodecyl chains in compounds increase hydrophobicity, favoring dichloromethane or less polar solvents .

- Stability: The tert-butyl carbamate group confers stability under basic conditions but is cleavable via strong acids (e.g., trifluoroacetic acid, TFA) . In contrast, the deprotected (S)-2-Amino-N¹,N⁵-didodecylpentanediamide is sensitive to oxidation due to free amine groups .

Biological Activity

Tert-butyl 1,5-dihydroxypentan-2-ylcarbamate, a carbamate derivative, has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a tert-butyl group and two hydroxyl groups on a pentane backbone, which may influence its biological activity.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 219.28 g/mol. Its structure allows for potential applications in drug development, particularly as a protecting group for amines and as a building block in synthetic pathways.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-butyl carbamate | 0.85 | Widely used as a protecting group |

| Tert-butyl N-(2,3-dihydroxypropyl)carbamate | 0.90 | Different hydroxyl arrangement |

| Tert-butyl-N-methylcarbamate | 0.88 | Methyl substitution affects sterics |

| (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate | 0.92 | Hydroxyl group position changes reactivity |

| Tert-butyl (4-hydroxybutan-2-yl)carbamate | 0.91 | Different functionalization possibilities |

Research indicates that carbamates can modulate biological activity through structural modifications. The dual hydroxyl groups in this compound may facilitate interactions with biological targets, potentially impacting enzyme inhibition or receptor modulation.

Case Studies and Research Findings

- Inhibition Studies : A study highlighted that certain carbamate derivatives can inhibit enzymes associated with inflammatory pathways, suggesting that this compound may have similar effects depending on its specific interactions with target enzymes .

- Metabolic Stability : In vitro studies have shown that compounds with tert-butyl groups can undergo metabolic transformations primarily through oxidation processes involving cytochrome P450 isoforms . This suggests that the metabolic fate of this compound may influence its pharmacokinetic profile.

- Therapeutic Applications : The potential for this compound to serve as a scaffold for developing inhibitors targeting specific kinases involved in myeloproliferative disorders has been suggested . This aligns with ongoing research into the therapeutic effects of carbamates in treating various conditions.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Key areas for exploration include:

- In Vivo Studies : Assessing the pharmacodynamics and pharmacokinetics in animal models to understand its therapeutic potential.

- Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound.

- Comparative Analysis : Evaluating its efficacy against structurally related compounds to identify unique biological properties.

Q & A

Q. What are the established synthetic protocols for preparing Tert-butyl 1,5-dihydroxypentan-2-ylcarbamate, and what critical parameters influence yield?

Answer: The synthesis typically involves carbamate formation using Boc-protected intermediates. For example, a validated protocol (adapted from related compounds) employs Boc-glutamic acid derivatives coupled with diols or amines under activating conditions. Key steps include:

- Reagents : Use of 1-hydroxybenzotriazole (HOBt) and carbodiimides (e.g., EDC·HCl) in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base .

- Critical parameters :

- Stoichiometry : Maintain a 1:1 molar ratio of Boc-protected acid to nucleophile (e.g., amine or alcohol).

- Reaction time : Extended stirring (12–24 hours) ensures complete coupling.

- Purification : Neutralization with sodium carbonate, followed by recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Yield optimization requires rigorous exclusion of moisture and pH control during workup.

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, tert-butyl protons resonate at δ ~1.4 ppm, while hydroxyl groups appear as broad singlets (~3–5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95% by area normalization).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+ ion for C11H21NO4: calc. 254.1367, observed 254.1362) .

- Polarimetry : Optical rotation measurements ensure enantiopurity for chiral derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Answer: Systematic solubility studies under controlled conditions are essential:

- Method : Use UV-Vis spectroscopy or gravimetric analysis to measure solubility in solvents of varying polarity (e.g., DCM, THF, ethanol).

- Variables : Temperature (0–40°C), pH (buffered solutions), and hydration states (anhydrous vs. monohydrate forms).

- Case study : Evidence from epoxidation optimization (using tert-butyl hydroperoxide in 1,2-dichloroethane) highlights the impact of solvent polarity on reaction efficiency, which can parallel solubility studies .

Contradictions often arise from unaccounted hydration or polymorphic transitions.

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound derivatives?

Answer:

- Low-temperature conditions : Conduct reactions at –20°C to 0°C to slow racemization kinetics.

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-Boc-glutamic acid) .

- Catalytic asymmetry : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during key steps like carbamate formation.

- Monitoring : Chiral HPLC or polarimetry tracks enantiomeric excess (ee) throughout synthesis .

Racemization is exacerbated by prolonged exposure to acidic/basic conditions or high temperatures.

Q. What are the mechanistic implications of tert-butyl carbamate group stability under acidic vs. basic hydrolysis conditions?

Answer:

- Acidic conditions : The Boc group is cleaved via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination (e.g., using trifluoroacetic acid (TFA) in DCM) .

- Basic conditions : Hydrolysis is slower but may proceed via nucleophilic attack by hydroxide ions, forming tert-butanol and carbamic acid (which decarboxylates).

- Kinetic studies : NMR time-course experiments (monitoring tert-butanol release) quantify hydrolysis rates. Stability under basic conditions is critical for applications requiring prolonged storage (e.g., supramolecular materials) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Steric effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring alternative reaction pathways (e.g., intramolecular cyclization).

- Electronic effects : Electron-withdrawing substituents on the pentanediol backbone increase electrophilicity at the carbamate carbon.

- Case study : In analogous compounds, tert-butyl carbamates exhibit reduced reactivity in SN2 reactions compared to methyl or benzyl carbamates, as shown in peptide coupling studies .

Q. What experimental design principles optimize the regioselective functionalization of this compound?

Answer:

- Protecting group strategy : Temporarily block one hydroxyl group (e.g., with TBS or acetyl) to direct reactivity to the desired site .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of free hydroxyl groups.

- Catalytic tuning : Metal catalysts (e.g., Pd or Cu) can mediate selective cross-coupling reactions.

Evidence from supramolecular material synthesis demonstrates that regioselectivity is achievable via stepwise protection/deprotection sequences .

Data Contradiction Analysis Q. 8. How should researchers address discrepancies in reported melting points for this compound across literature sources? Answer:

- Potential causes : Polymorphism, hydrate formation, or impurities.

- Resolution :

- Recrystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) to isolate distinct polymorphs.

- Perform thermogravimetric analysis (TGA) to detect hydrate loss.

- Compare DSC profiles to identify phase transitions.

Discrepancies in melting points (e.g., 120–125°C vs. 130–135°C) often reflect differences in crystallization conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.